z-Trp(boc)-oh.dcha

Description

Contextualizing Z-Trp(Boc)-OH.DCHA in Contemporary Organic Chemistry

In modern organic chemistry, particularly in the synthesis of complex biomolecules, precision and control are paramount. This compound represents a sophisticated tool designed to meet these requirements. It is primarily utilized in peptide synthesis, the stepwise construction of polypeptide chains from amino acids. omizzur.commyskinrecipes.com The tryptophan residue, with its reactive indole (B1671886) side chain, presents unique challenges during synthesis. peptide.com This derivative provides a dual-protection strategy that allows chemists to selectively manipulate different parts of the molecule.

The Z-group on the α-amine and the Boc-group on the indole nitrogen can be removed under different chemical conditions. This orthogonal protection scheme is essential for advanced synthetic strategies, such as fragment condensation in solution-phase peptide synthesis. The dicyclohexylammonium (B1228976) salt form improves the compound's crystallinity, making it a stable, free-flowing solid that is easier to handle, weigh, and store compared to the free acid, which may be an oil or an amorphous solid.

Significance of Protected Tryptophan Derivatives in Biomolecular Research

Tryptophan is an essential amino acid with a unique indole side chain that plays crucial roles in the structure and function of many proteins and peptides. newworldencyclopedia.org However, this indole ring is also susceptible to degradation through oxidation or alkylation under the acidic conditions often used during peptide synthesis, especially during the cleavage of other protecting groups. peptide.com Unprotected tryptophan can lead to undesired side reactions, significantly reducing the yield and purity of the target peptide. peptide.com

The development and use of protected tryptophan derivatives are therefore of immense significance for biomolecular research. By temporarily masking the reactive indole nitrogen, these derivatives prevent side reactions and ensure the integrity of the tryptophan residue throughout the synthetic process. The Boc group, in particular, has proven to be an effective protecting group for the indole moiety in both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies. peptide.comrsc.org When used in Fmoc chemistry, the combination of an N-in-Boc protected tryptophan and an arginine residue protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can virtually eliminate sulfonyl-based modification of the tryptophan side chain. peptide.comresearchgate.net This enhanced control allows for the reliable synthesis of complex tryptophan-containing peptides, which are vital for studying biological processes, developing new therapeutics, and advancing proteomics. myskinrecipes.com

Historical Development and Evolution of Indole-Protected Tryptophan Building Blocks

The journey to effectively protect the tryptophan side chain reflects the broader evolution of peptide synthesis chemistry. Tryptophan was first isolated in 1901 from casein. bris.ac.uk In the early days of peptide synthesis, tryptophan was often incorporated without any protection on its indole ring, which frequently resulted in problematic side reactions. peptide.com

To address this instability, chemists began to explore various protecting groups for the indole nitrogen.

Formyl (For) Group : One of the earliest and most common protecting groups used in Boc-based SPPS was the formyl group. peptide.comgoogle.com This group is stable to the acidic conditions used for Boc-group removal but can be cleaved using a base or during the final hydrofluoric acid (HF) cleavage step. peptide.comgoogle.com

Benzyloxycarbonyl (Z) and others : Other groups were investigated, including the Benzyloxycarbonyl (Z) group itself and 2,2,2-trichloroethoxycarbonyl (Troc). rsc.org However, the removal of these groups from the indole nitrogen often required conditions that were not compatible with sensitive peptides. rsc.org

A significant breakthrough came with the application of the tert-butyloxycarbonyl (Boc) group for indole protection. rsc.org Researchers demonstrated that the Boc group could be efficiently introduced onto the indole nitrogen and, crucially, could be removed with trifluoroacetic acid (TFA), making it highly compatible with the popular Fmoc-based synthesis strategy. rsc.orggoogle.com This development was a valuable complement to existing methods, providing a robust option for protecting the delicate indole ring under milder acidic conditions than those required for other groups. rsc.org The evolution continues with the development of other specialized groups like cyclohexyloxycarbonyl (Hoc) and 4-(N-methylamino)butanoyl (Nmbu) to address specific challenges such as oxidation or to improve peptide solubility. researchgate.net The compound this compound is a direct result of this historical progression, combining two well-established protecting groups (Z and Boc) with a salt counter-ion (DCHA) to create a stable and versatile building block for advanced synthetic applications.

| Indole Protecting Group | Common Abbreviation | Cleavage Conditions | Primary Use Case (Chemistry) |

| Formyl | For | Base (e.g., piperidine) or HF peptide.comgoogle.com | Boc-SPPS |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) peptide.comrsc.org | Fmoc-SPPS |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenation / Strong Acid rsc.org | Less common due to harsh removal |

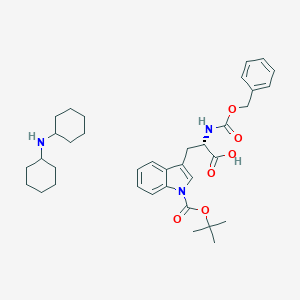

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVAJPBCWSLMH-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Z Trp Boc Oh.dcha

Strategies for Indole (B1671886) Protection of Tryptophan

Tryptophan's indole ring is susceptible to various side reactions, particularly oxidation and alkylation by cationic species generated during peptide synthesis cleavage steps. Protecting the indole nitrogen is crucial to maintain the integrity of the amino acid residue and the final peptide product.

Role of the tert-Butyloxycarbonyl (Boc) Group at the Indole Nitrogen

The tert-butyloxycarbonyl (Boc) group is widely employed to protect the indole nitrogen of tryptophan. This protection is vital because the indole moiety can undergo undesirable modifications, such as alkylation by sulfonyl protecting groups (e.g., from arginine residues) or oxidation, especially under acidic cleavage conditions used in peptide synthesis peptide.comthermofisher.compeptide.comrsc.orgbzchemicals.com.

The Boc group, when attached to the indole nitrogen, offers several advantages:

Prevention of Side Reactions: It effectively shields the indole ring from electrophilic attack and oxidation, thereby minimizing the formation of byproducts peptide.compeptide.combzchemicals.com.

Orthogonality: The Boc group is typically removed under acidic conditions (e.g., using trifluoroacetic acid, TFA), which are orthogonal to the base-labile Fmoc group often used for Nα-protection, or to other protecting groups removed by different mechanisms rsc.orgtotal-synthesis.com.

Stability: It remains stable under many peptide synthesis conditions, including those involving mild acids or bases, ensuring the integrity of the protected amino acid during chain elongation rsc.orgtotal-synthesis.com.

The introduction of the Boc group onto the indole nitrogen is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), in an organic solvent like acetonitrile (B52724) rsc.org.

Employment of the Benzyloxycarbonyl (Z) Group for Nα-Protection

The Benzyloxycarbonyl (Z), also known as Carbobenzyloxy (Cbz), group is a classic and widely used protecting group for the α-amino group of amino acids in peptide synthesis bachem.comorganic-chemistry.orgontosight.ai. Introduced by Bergmann and Zervas, it has been instrumental in the development of modern peptide chemistry bachem.com.

Key aspects of the Z group in Nα-protection include:

Protection Mechanism: It forms a stable carbamate (B1207046) linkage with the α-amino group, preventing its participation in unwanted coupling reactions during peptide chain assembly organic-chemistry.orgwiley-vch.de.

Introduction: The Z group can be efficiently introduced using reagents such as benzyloxycarbonyl chloride (Z-Cl) or benzyloxycarbonyl N-hydroxysuccinimide ester (Z-OSu) under basic conditions (Schotten-Baumann conditions) or in the presence of tertiary amines wiley-vch.de.

Removal: The Z group is typically removed via catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or acidolysis organic-chemistry.orgwiley-vch.dersc.org. While stable to mild acids, stronger acidic conditions can lead to its cleavage.

In the context of Z-Trp(Boc)-OH.DCHA, the Z group is specifically attached to the α-amino group of tryptophan, while the Boc group is appended to the indole nitrogen.

Table 1: Key Protecting Groups in this compound Synthesis

| Protecting Group | Site of Protection | Typical Reagent for Introduction | Typical Removal Conditions | Rationale for Use in Tryptophan | Notes |

| Z (Cbz) | Nα-amino group | Z-Cl, Z-OSu | Catalytic hydrogenation (H₂/Pd), acidolysis | Protects α-amino group for peptide coupling. bachem.comorganic-chemistry.orgwiley-vch.de | Stable to mild acid; removal via hydrogenation is common. wiley-vch.dersc.org |

| Boc | Indole nitrogen | Boc₂O, DMAP | Trifluoroacetic acid (TFA) | Prevents indole ring oxidation and alkylation during cleavage steps. peptide.comthermofisher.compeptide.comrsc.orgbzchemicals.com | Readily removed with TFA; orthogonal to base-labile Fmoc. rsc.orgtotal-synthesis.com |

Formation of the Dicyclohexylamine (B1670486) (DCHA) Salt

The formation of the dicyclohexylamine (DCHA) salt is a common practice for amino acid derivatives, particularly when the free acid form is an oil or an amorphous solid, or when enhanced stability is desired.

Rationale for DCHA Salt Formation in Amino Acid Derivatives

DCHA, a secondary amine, readily forms crystalline salts with carboxylic acids atamankimya.comchemicalbook.com. The primary rationales for forming DCHA salts of amino acid derivatives like Z-Trp(Boc)-OH include:

Crystallization and Handling: Many protected amino acid derivatives, especially those with bulky side chains or multiple protecting groups, exist as oils or amorphous solids, which are difficult to handle, weigh accurately, and purify. Salt formation with DCHA often yields stable, crystalline solids that are easier to store, handle, and purify through recrystallization bachem.comatamanchemicals.combachem.com.

Improved Stability: The crystalline salt form generally offers better long-term storage stability compared to the free acid, protecting against degradation bachem.combachem.com.

Purification Aid: DCHA salts can sometimes be used to purify amino acid derivatives, for instance, by facilitating the separation of racemates through the formation of diastereomeric salts atamanchemicals.combachem.com.

Optimization of Salt Formation Conditions for Enhanced Stability and Solubility

The formation of the DCHA salt typically involves reacting the free carboxylic acid derivative (Z-Trp(Boc)-OH) with dicyclohexylamine in a suitable organic solvent. Optimization efforts focus on achieving high purity and yield of the crystalline salt.

Solvent Selection: Common solvents for salt formation include ethyl acetate (B1210297), diethyl ether, or mixtures thereof google.com. The choice of solvent is critical for promoting the crystallization of the DCHA salt while keeping impurities dissolved.

Stoichiometry and Reaction Conditions: The reaction is usually carried out by mixing equimolar amounts of the amino acid derivative and DCHA. The reaction mixture is often stirred at room temperature or cooled to induce crystallization google.com.

Purification: The precipitated crystalline DCHA salt is then collected by filtration, washed with a suitable solvent to remove residual impurities, and dried google.com.

It is important to note that DCHA forms a slightly soluble salt with hydrochloric acid. Therefore, if the free amino acid is to be regenerated from its DCHA salt, acids like phosphoric acid or sulfuric acid are preferred over HCl to ensure efficient liberation atamanchemicals.com.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly important in the synthesis of fine chemicals and peptide building blocks. For this compound, green chemistry considerations can be applied to the protection and salt formation steps:

Solvent Minimization: Exploring solvent-free or reduced-solvent reaction conditions for protection and salt formation, potentially using techniques like ball milling, can significantly decrease waste and environmental impact acs.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing byproducts imist.maopenstax.org.

Waste Reduction: Optimizing reaction conditions to increase yields and reduce the need for extensive purification steps, thereby minimizing solvent usage and waste generation acs.orgopenstax.orgadvancedchemtech.com.

Safer Reagents: While Z-Cl and Boc₂O are standard reagents, ongoing research explores greener alternatives or more efficient ways to utilize them, minimizing exposure to hazardous materials organic-chemistry.orgimist.madiva-portal.org.

While specific "green" protocols for this compound are not extensively detailed in the provided search results, the general trend in peptide chemistry is towards more sustainable practices, including the development of more efficient protection strategies and solvent-conscious salt formation acs.orgadvancedchemtech.comnih.govacs.org.

Compound List:

this compound (Nα-Benzyloxycarbonyl-N-indole-tert-butyloxycarbonyl-L-tryptophan dicyclohexylamine salt)

Tryptophan (Trp)

Benzyloxycarbonyl (Z or Cbz)

tert-Butyloxycarbonyl (Boc)

Dicyclohexylamine (DCHA)

Advanced Applications of Z Trp Boc Oh.dcha in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS) Protocols

Z-Trp(Boc)-OH.DCHA is a valuable reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides on a solid support. Its utility is particularly pronounced in protocols that rely on acid-labile protecting groups.

Compatibility with Acid-Labile Protecting Group Strategies (Boc/Bzl Chemistry)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS. seplite.com This methodology is characterized by the use of two types of acid-labile protecting groups that exhibit different sensitivities to acid. google.com The temporary Nα-Boc group is removed at each cycle of peptide elongation using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl (B1604629) (Bzl)-based, require a much stronger acid, such as hydrogen fluoride (B91410) (HF), for their removal at the end of the synthesis. seplite.compeptide.com

This compound integrates seamlessly into this strategy. The Z-group on the α-amino position is typically used in solution-phase synthesis but for the purpose of SPPS, the relevant protecting group is the Boc group on the tryptophan indole (B1671886) side-chain. This indole-Boc group is sufficiently stable to withstand the repeated TFA treatments used to deprotect the Nα-Boc group during synthesis but is readily cleaved during the final strong acid deprotection step along with the Bzl-based side-chain protecting groups. This differential acid lability is fundamental to the success of the Boc/Bzl strategy. seplite.com

| Protecting Group | Position | Typical Cleavage Condition | Lability |

| Boc | Nα-amino | 50% TFA in DCM | High (temporary) |

| Bzl-type | Side-chain | HF, TFMSA | Low (semi-permanent) |

| Boc (on Trp indole) | Side-chain | HF, TFMSA | Low (semi-permanent) |

| This table outlines the differential acid lability of protecting groups commonly used in Boc/Bzl solid-phase peptide synthesis. |

Prevention of Undesired Side Reactions Involving the Tryptophan Indole Moiety

The indole side chain of tryptophan is highly susceptible to modification during peptide synthesis, particularly under the acidic conditions used for deprotection. nih.gov During the cleavage of acid-labile protecting groups (like the Nα-Boc group), highly reactive cationic species, such as tert-butyl cations, are generated. organic-chemistry.org These carbocations can readily alkylate the electron-rich indole nucleus of tryptophan, leading to undesired, often irreversible, side products. thermofisher.comsigmaaldrich.com

Protecting the indole nitrogen with an acid-labile group is a critical strategy to mitigate these side reactions. The Boc group in this compound serves this purpose effectively. By withdrawing electron density from the indole ring, the Boc group deactivates it towards electrophilic attack by carbocations. The use of Trp(Boc) has been shown to significantly reduce alkylation side reactions, ensuring the integrity of the tryptophan residue throughout the synthesis. nih.govsigmaaldrich.com This protection is crucial for synthesizing pure tryptophan-containing peptides, which was historically a significant challenge in Boc-based peptide synthesis. nih.gov

Scavenger Optimization for Indole Alkylation during Boc Deprotection

While the Boc protection on the indole ring significantly reduces the likelihood of side reactions, the use of scavengers during deprotection steps is still essential for quenching any reactive cationic species that are generated. organic-chemistry.org Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these electrophiles before they can react with sensitive residues like tryptophan. sigmaaldrich.com

The selection of a scavenger cocktail is critical and is often based on the specific amino acid composition of the peptide. nih.gov For tryptophan-containing peptides, even when using Trp(Boc), a carefully optimized scavenger mixture is employed during the final cleavage from the resin. Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), thioanisole, and phenol. thermofisher.comsigmaaldrich.com Water and TIS are effective at scavenging tert-butyl cations. wpmucdn.com EDT is particularly effective in preventing acid-catalyzed oxidation of tryptophan. sigmaaldrich.com However, some scavengers must be used with caution; for instance, thioanisole cation adducts can potentially alkylate the indole nitrogen if it is unprotected. sigmaaldrich.com The combination of Trp(Boc) with an optimized scavenger cocktail provides a robust defense against side reactions.

| Scavenger | Function in Cleavage Cocktail | Target Reactive Species |

| Water (H₂O) | Cation scavenger | tert-butyl cations |

| Triisopropylsilane (TIS) | Cation scavenger, reduces oxidation | Carbocations |

| 1,2-Ethanedithiol (EDT) | Cation scavenger, prevents oxidation | tert-butyl cations, oxidizing agents |

| Anisole | Prevents alkylation of Trp | t-butyl and benzyl cations |

| This interactive table details common scavengers used during the deprotection of tryptophan-containing peptides and their primary functions. |

Utilization in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant for many research applications, solution-phase peptide synthesis (SPPS) or Liquid Phase Peptide Synthesis (LPPS) remains highly relevant, especially for large-scale production and the synthesis of protected peptide fragments. This compound is well-suited for these applications.

Convergent and Fragment Condensation Strategies

Convergent synthesis involves the preparation of several protected peptide fragments, which are then coupled together in solution to form the final, larger peptide. peptide.com This strategy can be more efficient than a linear stepwise synthesis for long peptides, as the intermediate fragments can be purified, which simplifies the purification of the final product. ug.edu.pl

The preparation of these protected fragments requires amino acid derivatives with appropriate protecting groups. This compound is an ideal building block for such fragments. The Z-group on the Nα-terminus is a well-established protecting group for solution-phase synthesis, often removed by catalytic hydrogenation. peptide.combachem.com The Boc group on the indole side chain provides the necessary protection against side reactions during fragment coupling steps, which often employ coupling reagents like dicyclohexylcarbodiimide (DCC). creative-peptides.com Furthermore, the DCHA salt form of the compound enhances its solubility in organic solvents commonly used in solution-phase synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM), facilitating handling and coupling reactions. myskinrecipes.com

Large-Scale Synthesis Considerations for Protected Peptides

For the commercial and large-scale production of peptides, solution-phase synthesis often offers advantages in terms of scalability, cost of goods, and purification of intermediates. ug.edu.plnih.gov In this context, the choice of protecting groups is critical. The Z and Boc groups are frequently used for large-scale solution synthesis because the by-products generated during their removal are often volatile, which simplifies the workup and purification procedures. ug.edu.pl

The physical properties of the amino acid derivatives are also important. The DCHA salt form of Z-Trp(Boc)-OH not only improves solubility but also typically results in a stable, crystalline solid that is easy to handle, weigh, and store, which are significant considerations in a manufacturing environment. seplite.com The ability to purify intermediate fragments, often through crystallization, is a key advantage of solution-phase synthesis, allowing for stringent quality control at multiple stages of the manufacturing process. nih.gov Therefore, the characteristics of this compound make it a highly suitable reagent for the large-scale production of tryptophan-containing peptide fragments destined for use in convergent synthesis strategies.

Enabling the Synthesis of Complex Peptide Architectures

This compound is a specialized form of the amino acid tryptophan, featuring two key protecting groups: the benzyloxycarbonyl (Z) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the tryptophan side chain. This dual protection strategy is instrumental in the stepwise and controlled assembly of complex peptides, preventing unwanted side reactions at these reactive sites during peptide chain elongation. The dicyclohexylammonium (B1228976) salt form of this compound enhances its solubility in organic solvents, a crucial factor for its effective use in various peptide synthesis protocols. myskinrecipes.comguidechem.com

The primary application of this compound lies within peptide synthesis, a fundamental process for creating peptides by joining amino acids in a specific sequence. It is particularly valuable in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. myskinrecipes.com In these processes, the protecting groups ensure that the correct amino acid sequence is formed. The stability of the Z and Boc groups under specific reaction conditions allows for selective deprotection, a key step in the precise construction of the desired peptide chain.

Macrocyclic Peptidomimetics

While direct and specific examples of this compound in the synthesis of macrocyclic peptidomimetics are not extensively detailed in available research, the properties of this compound make it a suitable candidate for such applications. Macrocyclization is a strategy used to create cyclic peptides, which often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.

The synthesis of these complex structures often involves the use of protected amino acids to build a linear peptide chain, which is then cyclized. The orthogonal protection scheme offered by this compound, where the Z and Boc groups can be removed under different conditions, would be advantageous in complex synthetic routes that may require selective deprotection of the alpha-amino group or the side chain for cyclization.

Peptides Containing Modified or Non-Canonical Amino Acids

The synthesis of peptides containing non-canonical amino acids follows the same fundamental principles of peptide synthesis. Protected amino acid building blocks, such as this compound, are sequentially coupled to the growing peptide chain, which can also include unnatural amino acid derivatives. The robust protection provided by the Z and Boc groups on the tryptophan residue ensures its integrity while other modifications are being introduced into the peptide sequence.

Contribution to the Synthesis of Bioactive Peptides and Pharmaceutical Intermediates

The synthesis of bioactive peptides and their intermediates is a cornerstone of modern drug discovery and development. This compound plays a role in this area as a key ingredient for the construction of peptide-based therapeutics.

Application in Drug Discovery and Development Pipelines

Protected amino acids like this compound are essential tools in the pharmaceutical industry for the synthesis of peptide drug candidates. guidechem.com The tryptophan residue is a common component of many bioactive peptides, and its precise incorporation into a synthetic peptide is crucial for its biological function. The use of a high-purity, well-characterized building block like this compound is critical in the reproducible and scalable synthesis of these potential drug molecules.

The development of peptide-based drugs often requires the synthesis of numerous analogs to optimize activity, stability, and other pharmacokinetic properties. The versatility of this compound in different synthesis methodologies makes it a valuable component in the rapid and efficient generation of these peptide libraries for screening and lead optimization.

Synthesis of Compounds Targeting Neurological Pathways

Tryptophan is a precursor to the neurotransmitter serotonin, and tryptophan-containing peptides can have significant effects on neurological pathways. While specific examples of this compound being used to synthesize compounds targeting neurological pathways are not explicitly detailed in the provided search results, its role in the synthesis of neuropeptides and their analogs can be inferred.

Mechanistic Studies and Reaction Pathways Involving Z Trp Boc Oh.dcha

Deprotection Mechanisms of Z and Boc Groups in Peptide Assembly

The selective removal of the Z and Boc protecting groups is a cornerstone of synthetic peptide chemistry, enabling the stepwise elongation of the peptide chain. The cleavage of these groups from the tryptophan residue is typically accomplished through acidolysis, a process where an acid is used to break the chemical bonds of the protecting groups.

Acidolytic Cleavage of Nα-Benzyloxycarbonyl (Z) Protection

The benzyloxycarbonyl (Z) group is a well-established protecting group for amines in peptide synthesis. wiley-vch.de Its removal is commonly achieved through strong acidic conditions or catalytic hydrogenolysis. bachem.comtotal-synthesis.com In the context of Z-Trp(Boc)-OH.DCHA, where hydrogenolysis might be incompatible with other residues or the solid support, acid-mediated cleavage is the preferred method.

The mechanism of acidolytic cleavage of the Z group involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as hydrogen bromide (HBr) in acetic acid or neat hydrogen fluoride (B91410) (HF). bachem.com This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the relatively stable benzyl (B1604629) cation or related benzylic species. The resulting carbamic acid is unstable and readily decarboxylates to yield the free α-amine of the tryptophan residue, ready for the next coupling step. The choice of acid is critical, as modifying the aromatic nucleus of the Z group can alter its acid stability. bachem.com

Acidolytic Cleavage of Indole (B1671886) tert-Butyloxycarbonyl (Boc) Protection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis. wikipedia.org It is particularly valuable for protecting the indole side chain of tryptophan, which is otherwise susceptible to modification during the acidic conditions of peptide synthesis. sigmaaldrich.com The removal of the Boc group is typically accomplished using moderately strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758). wikipedia.org

The cleavage mechanism is initiated by the protonation of the Boc group's carbonyl oxygen. This is followed by the fragmentation of the protonated carbamate (B1207046), which generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate. total-synthesis.com The carbamic acid then rapidly decomposes, releasing carbon dioxide and the deprotected indole nitrogen. wikipedia.org This deprotection must be carefully controlled, as the liberated tert-butyl cation is a potent electrophile that can lead to unwanted side reactions. wikipedia.orgpeptide.com

For complete removal of the Boc group from the tryptophan indole, it can be beneficial to allow the peptide to sit in an aqueous solution for a period before lyophilization. thermofisher.com

Role of Scavengers in Mitigating Electrophilic Side Reactions

During the acidolytic deprotection of both Z and Boc groups, highly reactive electrophilic species, primarily the tert-butyl cation from the Boc group, are generated. wikipedia.orgpeptide.com These cations can alkylate the electron-rich indole ring of tryptophan, leading to undesired side products and a decrease in the final peptide's purity and yield. sigmaaldrich.comacs.org To prevent these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. sigmaaldrich.comthermofisher.com

Commonly used scavengers include water, thioanisole, 1,2-ethanedithiol (B43112) (EDT), and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com These molecules act by trapping the electrophilic cations as they are formed, thus preventing them from reacting with the sensitive tryptophan residue. sigmaaldrich.comthermofisher.com For instance, EDT is an excellent scavenger for tert-butyl cations and also aids in preventing the acid-catalyzed oxidation of tryptophan. sigmaaldrich.com The choice and concentration of scavengers are critical and depend on the specific amino acid sequence and the other protecting groups present in the peptide. sigmaaldrich.com Following the cleavage reaction, these scavengers are typically removed by precipitation of the peptide with an ether, followed by washing. thermofisher.com

Investigation of Coupling Reaction Dynamics

Following the deprotection of the α-amine, the newly liberated amino group of the tryptophan residue must be efficiently coupled to the next amino acid in the sequence. The kinetics and efficiency of this coupling reaction are influenced by a variety of factors.

Kinetics and Efficiency with Various Coupling Reagents

The formation of the amide bond between the deprotected tryptophan and the incoming amino acid is facilitated by coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid, making it more susceptible to nucleophilic attack by the tryptophan's α-amine. mdpi.com The choice of coupling reagent can significantly impact the reaction's speed and efficiency, as well as the potential for side reactions like racemization. mdpi.comglobalresearchonline.net

Common classes of coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC, N,N'-diisopropylcarbodiimide - DIC), phosphonium (B103445) salts (e.g., PyBOP, DEPBT), and uronium salts (e.g., HBTU, HATU). globalresearchonline.netuni-kiel.deluxembourg-bio.comthieme-connect.de The efficiency of these reagents can be enhanced by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can also help to suppress racemization. globalresearchonline.netuni-kiel.de

The table below summarizes the relative performance of different coupling reagents in a model peptide synthesis.

| Coupling Reagent | Additive | Base | Relative Yield | Racemization | Reference |

| DCC | HOBt | - | High | Low | uni-kiel.de |

| DIC | HOAt | - | Very High | Very Low | uni-kiel.de |

| PyBOP | - | DIEA | High | Low | thieme-connect.de |

| HATU | - | DIEA | Very High | Very Low | luxembourg-bio.com |

| DEPBT | - | DIEA | High | Very Low | luxembourg-bio.com |

This table provides a qualitative comparison based on literature findings. Actual results can vary depending on the specific peptide sequence and reaction conditions.

Research has shown that phosphonium reagents like DEPBT are not only effective for amide bond formation but also exhibit remarkable resistance to racemization. luxembourg-bio.com Uronium reagents such as HATU are also known for their high coupling efficiency. luxembourg-bio.com

Impact of Reaction Conditions on Coupling Yields and Purity

The success of the coupling reaction is not solely dependent on the choice of reagent but is also heavily influenced by the reaction conditions. rsc.org Key parameters include the solvent, temperature, and stoichiometry of the reactants.

Solvent: The solvent must be capable of swelling the solid-phase resin to allow for efficient diffusion of reagents. rsc.org Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents in SPPS. rsc.org

Temperature: While most coupling reactions are carried out at room temperature, adjusting the temperature can influence the reaction rate and the extent of side reactions. acs.org

Stoichiometry: Using a stoichiometric excess of the activated amino acid and the coupling reagent can help to drive the reaction to completion. rsc.org However, excessive amounts can lead to increased costs and potential side reactions.

The following table illustrates the effect of different solvents on coupling yield in a model solid-phase peptide synthesis.

| Solvent | Resin Swelling | Coupling Yield | Purity | Reference |

| Dichloromethane (DCM) | Moderate | Good | High | rsc.org |

| N,N-Dimethylformamide (DMF) | High | Excellent | High | rsc.org |

| Acetonitrile (B52724) (MeCN) | Lower | Good | High | rsc.org |

| Tetrahydrofuran (THF) | Moderate | Excellent | High | rsc.org |

This table is a generalized representation. Optimal conditions are sequence-dependent.

Recent studies have explored greener solvent alternatives to DMF, with some success in achieving high yields and purity. rsc.org The careful optimization of these reaction conditions is essential for maximizing the yield and purity of the final peptide product.

Influence of DCHA Counterion on Reactivity and Handling

In the realm of peptide synthesis, the dicyclohexylamine (B1670486) (DCHA) salt of N-alpha-benzyloxycarbonyl-N-in-tert-butoxycarbonyl-L-tryptophan, known as this compound, is a widely utilized reagent. The presence of the DCHA counterion is not incidental; it imparts specific properties to the molecule that significantly influence its stability, handling characteristics, and role in synthetic procedures. The formation of the DCHA salt is a deliberate strategy to overcome challenges associated with the corresponding free acid. bachem.combachem.com

The primary role of the DCHA counterion is to form a stable, ion-paired salt with the free carboxyl group of the Z-Trp(Boc)-OH molecule. This has several practical advantages in a laboratory and industrial setting. Many protected amino acids, in their free acid form, are oils or amorphous solids that can be difficult to purify and handle accurately. bachem.combachem.com By converting them into DCHA salts, they are often rendered as stable, crystalline solids. bachem.com These solid materials are significantly easier to weigh, store, and handle than their oily counterparts, contributing to more precise and efficient workflows in peptide synthesis. bachem.compeptide.com

The enhanced stability of the DCHA salt is another critical factor. bachem.com Amino acid derivatives can be sensitive to decomposition over time or under certain storage conditions. The salt form generally offers improved stability, making it preferable for long-term storage. bachem.com Furthermore, the formation of the DCHA salt can be an effective step in the purification process of the protected amino acid itself. bachem.com

However, the influence of the DCHA counterion on reactivity is one of temporary inactivation. For the Z-Trp(Boc)-OH to participate in a peptide coupling reaction, its carboxyl group must be activated. In the salt form, the carboxylate is ionically bonded to the protonated dicyclohexylamine and is therefore unreactive. Before its use in a synthesis step, such as carbodiimide (B86325) coupling, the DCHA salt must be converted back to the free acid. peptide.com This process, known as salt liberation, typically involves suspending the DCHA salt in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and treating it with an aqueous acid solution like 10% phosphoric acid or potassium bisulfate. bachem.compeptide.com This procedure protonates the carboxylate, regenerating the free carboxylic acid in the organic phase, while the DCHA cation is extracted into the aqueous phase.

The DCHA salt also influences the solubility profile of the compound. The salt form can enhance solubility in specific organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), which is a critical property for applications such as Solid Phase Peptide Synthesis (SPPS).

The following table summarizes the key influences of the DCHA counterion on the properties of Z-Trp(Boc)-OH.

| Property | Z-Trp(Boc)-OH (Free Acid) | This compound (DCHA Salt) | Influence of DCHA Counterion |

| Physical State | Often an oil or non-crystalline solid. bachem.combachem.com | Typically a stable, crystalline solid. bachem.com | Improves handling, weighing, and storage. bachem.compeptide.com |

| Stability | May be less stable, especially if amorphous. bachem.com | Enhanced stability for storage. bachem.com | Increases shelf-life and reliability of the reagent. |

| Handling | Can be difficult to handle and weigh accurately. bachem.com | Easy to handle and weigh. bachem.com | Facilitates more efficient and precise laboratory work. |

| Reactivity | Carboxyl group is free and ready for activation/coupling. | Carboxyl group is in its unreactive salt form. | Acts as a temporary protecting group for the carboxyl function. |

| Purification | Purification can be challenging. | Salt formation can be used as a purification step. bachem.com | Simplifies the manufacturing and purification process. |

| Synthetic Utility | Directly usable in coupling reactions after activation. | Requires a liberation step to convert to the free acid before use. bachem.compeptide.com | Adds an extra step to the synthetic workflow but ensures stability. |

In essence, the DCHA counterion in this compound serves as a practical tool to enhance the physical properties and stability of the protected amino acid. It transforms a potentially difficult-to-handle chemical into a reliable, stable solid, at the cost of requiring an additional de-salting step to liberate the reactive free acid immediately prior to its use in peptide synthesis.

Analytical Methodologies for Z Trp Boc Oh.dcha and Its Derivatives in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the primary structural elucidation and confirmation of Z-Trp(Boc)-OH.DCHA. These non-destructive techniques provide detailed information about the molecular framework and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While specific spectral data for the dicyclohexylammonium (B1228976) salt is often presented in certificates of analysis as conforming to the expected structure, detailed assignments can be inferred from the analysis of the parent compound, N-alpha-Z-N-in-Boc-L-tryptophan, and related structures. omizzur.com

¹H-NMR spectra provide a detailed map of the proton environments within the molecule. For the tryptophan moiety, characteristic signals include those from the indole (B1671886) ring protons, the alpha- and beta-protons of the amino acid backbone, and the protons of the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups. The dicyclohexylamine (B1670486) (DCHA) counter-ion also exhibits distinct signals in the aliphatic region.

Table 1: Representative ¹H-NMR Chemical Shifts for a Boc-Protected Tryptophan Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole-NH | ~8.13 | br s |

| Indole-7-H | ~7.61 | d |

| Indole-4-H | ~7.37 | d |

| Indole-5,6-H | ~7.11-7.15 | m |

| Indole-2-H | ~7.03 | s |

| NHBoc | ~5.06 | br |

| Alpha-H | ~4.64-4.68 | m |

| Beta-CH₂ | ~3.31-3.37 | m |

Note: Data is based on a similar compound, N-Boc-L-tryptophan, and serves as an illustrative example. Actual chemical shifts for this compound may vary slightly.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Key resonances would include those for the carbonyl carbons of the carboxylic acid, the Z and Boc groups, as well as the aromatic and aliphatic carbons of the tryptophan and DCHA moieties.

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to assess its purity by detecting the presence of any impurities. The expected molecular weight of the salt is 619.8 g/mol . omizzur.comchempep.comfishersci.compeptide.com In practice, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. ESI-MS analysis would be expected to show the protonated molecule of the free acid, [C₂₄H₂₆N₂O₆ + H]⁺, at m/z 439.18, and the protonated dicyclohexylamine, [C₁₂H₂₃N + H]⁺, at m/z 182.2. The intact salt is generally not observed.

The high resolution and sensitivity of mass spectrometry also allow for the detection of trace impurities that may not be readily observable by other techniques. This is crucial for ensuring the quality of the amino acid derivative for its use in sensitive applications like peptide synthesis.

Chromatographic Purity and Chiral Analysis

Chromatographic techniques are central to assessing the purity of this compound, monitoring the progress of reactions involving this compound, and for the purification of intermediates and final products. Furthermore, chiral chromatography is essential for confirming the enantiomeric integrity of the L-tryptophan derivative.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. Purity levels are typically expected to be high, often exceeding 98%. omizzur.comaksci.com The analysis is generally performed using reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724). Detection is commonly carried out using a UV detector, monitoring the absorbance at a wavelength where the aromatic moieties of the tryptophan and Z-group absorb strongly (typically around 220 nm and 280 nm).

HPLC is also invaluable for monitoring the progress of reactions where this compound is a starting material. By taking small aliquots from the reaction mixture at different time points, the consumption of the starting material and the formation of the product can be tracked, allowing for the optimization of reaction conditions.

In addition to its analytical applications, reversed-phase HPLC is a cornerstone for the purification of protected amino acids and peptides. bachem.comspringernature.com In the synthesis of derivatives of this compound or in peptide synthesis where it is incorporated, preparative RP-HPLC can be used to isolate the desired product from unreacted starting materials, reagents, and by-products.

The principle of separation is based on the differential partitioning of the components of a mixture between the nonpolar stationary phase and the polar mobile phase. By employing a gradient of increasing organic solvent concentration, compounds are eluted in order of increasing hydrophobicity. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.

Table 2: Typical Parameters for Analytical and Preparative RP-HPLC of Protected Tryptophan Derivatives

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 20 min | 20-80% B over 40 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |

Note: These are illustrative conditions and may require optimization for specific applications.

Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can have significant consequences in biological systems and in the synthesis of stereochemically defined peptides. The determination of enantiomeric excess (e.e.) is typically achieved using chiral HPLC. heraldopenaccess.us

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For tryptophan derivatives, Cinchona alkaloid-based zwitterionic CSPs have been shown to be effective for enantiomeric separation. nih.gov The mobile phase often consists of a mixture of an alcohol (like methanol) and water, with additives such as formic acid and diethylamine to optimize the separation. nih.gov

By comparing the peak areas of the L- and D-enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:

e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

For use in peptide synthesis, the enantiomeric excess of Z-L-Trp(Boc)-OH.DCHA is expected to be very high, typically >99%.

Advanced Characterization for Solid-State Forms

The physical properties of this compound as a solid powder are critical as they can influence its handling, stability, and reactivity during peptide synthesis. Advanced analytical techniques are used to characterize these solid-state forms, ensuring consistency between batches and predicting the material's behavior. As a crystalline solid, its properties are investigated using methods that probe its crystal lattice, thermal stability, and phase transitions.

Key techniques for solid-state characterization include:

X-ray Powder Diffraction (XRPD): This is a primary technique for analyzing the crystalline nature of a solid. An XRPD analysis of this compound would produce a unique diffraction pattern, akin to a fingerprint, which is determined by its specific crystal structure. This pattern can confirm the identity of the crystalline form and detect the presence of any polymorphic or amorphous impurities. The analysis of protected amino acids by X-ray diffraction provides deep insights into their specific conformations and molecular interactions in the solid state. iisc.ac.inua.pt

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of a material as a function of temperature. For this compound, a DSC thermogram would reveal a sharp endothermic peak corresponding to its melting point, which is indicative of a highly crystalline material. The temperature and enthalpy of melting are key quality attributes. For instance, similar protected amino acid DCHA salts exhibit distinct melting points; Boc-L-Trp(Mts)-OH·DCHA has a melting point in the range of 176-182 ºC. chemimpex.com DSC can also identify other thermal events such as desolvation or polymorphic phase transitions. The use of DSC is a well-established method for studying the thermal behavior of amino acids and their derivatives. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis is crucial for determining the thermal stability and decomposition profile of this compound. A TGA curve would show the temperature at which the compound begins to degrade. It can also quantify the presence of residual solvents or water by showing mass loss at lower temperatures, prior to the decomposition of the compound itself. mdpi.comresearchgate.net

The data obtained from these techniques provide a comprehensive profile of the solid-state properties of this compound, which is essential for its effective use in peptide synthesis.

Table 1: Representative Thermal Analysis Data for this compound The following table contains typical, representative data for this compound based on the analysis of similar protected amino acid salts.

| Analytical Technique | Parameter Measured | Typical Value / Observation | Interpretation |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point (Onset) | ~175 °C | Indicates the beginning of the melting transition, confirming crystalline nature. |

| Differential Scanning Calorimetry (DSC) | Melting Point (Peak) | ~179 °C | The temperature at which the material is melting most rapidly. A sharp peak suggests high purity. |

| Thermogravimetric Analysis (TGA) | Mass Loss before 120 °C | < 0.5% | Quantifies the amount of volatile content, such as residual solvent or water. |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | > 200 °C | Indicates the temperature at which significant thermal degradation of the compound begins. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the chemical composition of a pure substance. It precisely measures the percentage by mass of key elements within a compound—typically carbon (C), hydrogen (H), and nitrogen (N). For this compound, this analysis serves as a fundamental check of its empirical formula against the theoretically calculated values.

The molecular formula for this compound is C₃₆H₄₉N₃O₆, derived from the combination of the protected tryptophan moiety (C₂₄H₂₆N₂O₆) and the dicyclohexylamine salt (C₁₂H₂₃N). fishersci.compeptide.com The total molecular weight is approximately 619.80 g/mol . chempep.comvsnchem.com Based on this formula, the theoretical elemental composition can be calculated.

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N in the original sample.

A comparison of the experimental results with the theoretical values must fall within a narrow margin of error (typically ±0.4%) to confirm the compound's identity and purity. This conformity provides strong evidence that the correct molecular structure has been synthesized and isolated. Many chemical suppliers confirm that their product meets the specifications of elemental analysis. omizzur.com

Table 2: Elemental Composition of this compound

| Element | Theoretical Mass % | Typical Experimental Range |

|---|---|---|

| Carbon (C) | 69.76% | 69.4% - 70.2% |

| Hydrogen (H) | 7.97% | 7.6% - 8.4% |

| Nitrogen (N) | 6.78% | 6.4% - 7.2% |

| Oxygen (O) | 15.49% | (Not directly measured; by difference) |

Table of Compound Names

| Abbreviation/Name Used in Article | Full Chemical Name |

| This compound | N-α-Benzyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan dicyclohexylammonium salt |

| Boc-L-Trp(Mts)-OH·DCHA | N-α-tert-Butyloxycarbonyl-N-in-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt |

Comparative Studies with Other Protected Tryptophan Derivatives

Comparison with Other Indole-Protecting Groups for Tryptophan (e.g., Formyl, Trityl)

Beyond the tert-butyloxycarbonyl (Boc) group, other protecting groups are employed for the indole (B1671886) nitrogen of tryptophan, each with its own advantages and disadvantages. Common alternatives include the formyl (For) and trityl (Trt) groups.

Formyl (For): The formyl group is typically introduced via formylation of the indole nitrogen. It is generally stable to the basic conditions used for Fmoc removal but can be cleaved under mild acidic conditions, often in conjunction with other acid-labile groups. However, formyl-protected tryptophan derivatives have been reported to be more prone to racemization during peptide coupling compared to Boc-protected counterparts.

Trityl (Trt): The trityl group is a bulky, acid-labile protecting group. It offers excellent protection against electrophilic attack on the indole ring. Trityl-protected tryptophan derivatives are generally stable under basic and mild acidic conditions. However, the bulkiness of the trityl group can sometimes hinder coupling efficiency, and its removal requires relatively strong acidic conditions, similar to Boc.

Compared to these, the Boc group on the indole nitrogen of tryptophan, as present in Z-Trp(Boc)-OH.DCHA and Fmoc-Trp(Boc)-OH, offers a good balance of stability and ease of removal. It is stable to the basic conditions of Fmoc deprotection and can be removed efficiently with TFA, typically during final cleavage. The DCHA salt form of this compound is a common crystalline derivative that enhances its stability and ease of handling compared to the free acid or amorphous salts.

Table 1: Comparative Stability and Cleavage Conditions of Indole Protecting Groups

| Protecting Group | Typical Introduction Method | Stability to Base (e.g., Piperidine) | Stability to Acid (e.g., TFA) | Cleavage Conditions | Potential Issues |

| Boc | Boc anhydride | Stable | Labile | TFA (e.g., 95% TFA) | Can be acid-sensitive during synthesis |

| Formyl (For) | Formylation | Stable | Labile | Mild acid (e.g., 10% TFA) | Prone to racemization, potential side reactions |

| Trityl (Trt) | Trityl chloride | Stable | Labile | Strong acid (e.g., 50-95% TFA) | Steric hindrance, difficult removal in some cases |

Assessment of Solubility and Stability Profiles of Various Tryptophan Salts in Organic Media

The salt form of protected amino acids can significantly influence their solubility and stability in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP). The dicyclohexylammonium (B1228976) (DCHA) salt of N-Cbz-N'-Boc-L-tryptophan (this compound) is often prepared to improve crystallinity and handling properties.

DCHA salts of carboxylic acids are generally known for their good crystallinity and moderate solubility in polar organic solvents. This can facilitate purification by crystallization and improve the shelf-life of the compound. Compared to the free acid form, which might be less crystalline or more hygroscopic, the DCHA salt can offer better handling and weighing accuracy.

When comparing different salt forms or the free acid, solubility can vary. For instance, the free acid might be more soluble in highly polar aprotic solvents like DMF, while DCHA salts might exhibit better solubility in less polar solvents like DCM or a mixture of solvents. The stability of these salts in solution is also a factor; while generally stable, prolonged exposure to moisture or elevated temperatures can lead to degradation or side reactions, especially if impurities are present.

Table 2: General Solubility Trends of Protected Tryptophan Derivatives in Organic Media

| Derivative Form | Typical Solubility in DMF | Typical Solubility in DCM | Stability in Solution (General) | Notes |

| This compound | Moderate to Good | Moderate | Good | Crystalline, easy to handle; DCHA salt aids solubility. |

| Z-Trp(Boc)-OH (Free Acid) | Good | Low to Moderate | Good | May be less crystalline, potentially hygroscopic. |

| Fmoc-Trp(Boc)-OH | Good | Moderate | Good | Commonly used, good solubility profile. |

| Fmoc-Trp(Boc)-OH.DCHA | Moderate to Good | Moderate | Good | Similar handling benefits to this compound. |

| Tryptophan (unprotected) | Moderate | Poor | Moderate | Prone to side reactions; solubility varies greatly with pH. |

| Fmoc-Trp-OH (no indole protection) | Good | Moderate | Good | Indole can undergo side reactions (e.g., alkylation, oxidation). |

| Fmoc-Trp(For)-OH | Good | Moderate | Good | Formyl group can be labile under certain conditions. |

| Fmoc-Trp(Trt)-OH | Moderate | Moderate to Good | Good | Trityl group can cause steric hindrance in coupling. |

Note: Solubility is qualitative and dependent on exact conditions, concentration, and purity.

Evaluation of Synthetic Efficacy and Purity Outcomes Across Different Tryptophan Derivatives

The ultimate measure of a protected amino acid derivative's utility lies in its synthetic efficacy, characterized by efficient coupling, minimal racemization, and high purity of the final peptide product. This compound, like other well-protected tryptophan derivatives, is designed to mitigate the inherent reactivity of the tryptophan side chain.

When incorporated into peptide synthesis, this compound generally exhibits good coupling efficiencies, especially when used with standard peptide coupling reagents (e.g., HBTU, HATU, DIC/HOBt). The DCHA salt form can be advantageous as it often leads to cleaner reactions and easier work-up compared to the free acid. The Boc protection on the indole nitrogen effectively prevents side reactions such as alkylation or oxidation during peptide chain elongation.

The purity outcomes are also influenced by the choice of protecting group and its stability. Derivatives like this compound are generally reported to yield peptides with high purity, provided that the coupling and deprotection steps are optimized. Potential issues like racemization at the α-carbon of tryptophan are minimized by the presence of the α-amino protecting group (Cbz in this case) and appropriate coupling conditions. The DCHA salt itself is typically removed during the acidic cleavage step, leaving the desired peptide.

Table 3: General Synthetic Efficacy and Purity Considerations

| Derivative | Coupling Efficiency | Racemization Risk (α-carbon) | Indole Side Reactions | Overall Purity | Typical Use Case |

| This compound | Good | Low | Minimized | High | Cbz-based synthesis, orthogonal strategies |

| Fmoc-Trp(Boc)-OH | Good | Low | Minimized | High | Fmoc-based SPPS |

| Fmoc-Trp-OH | Good | Moderate | Significant | Moderate | Not recommended for sensitive sequences |

| Fmoc-Trp(For)-OH | Good | Moderate to High | Reduced | Moderate to High | Requires careful optimization |

| Fmoc-Trp(Trt)-OH | Moderate | Low | Minimized | High | When strong indole protection is needed |

Compound List:

N-Cbz-N'-Boc-L-tryptophan DCHA salt (this compound)

Fmoc-Trp(Boc)-OH

Formyl-protected tryptophan (Fmoc-Trp(For)-OH)

Trityl-protected tryptophan (Fmoc-Trp(Trt)-OH)

Tryptophan

N-Cbz-N'-Boc-L-tryptophan (Free Acid)

Fmoc-Trp-OH (Tryptophan without indole protection)

Fmoc-Trp(Boc)-OH.DCHA

Future Directions and Emerging Research Avenues for Z Trp Boc Oh.dcha

Development of More Efficient and Sustainable Synthesis Routes

The multi-step synthesis of Z-Trp(Boc)-OH.DCHA, while effective, presents opportunities for improvement in terms of efficiency and environmental impact. Future research is likely to focus on the principles of green chemistry to refine the production of this and similar protected amino acids.

Key research directions include:

Catalytic Methodologies: Exploration of novel catalytic systems for the introduction of both the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups could reduce the reliance on stoichiometric reagents and minimize waste. For instance, developing enzymatic or chemo-catalytic methods for the selective protection of tryptophan could offer higher efficiency and selectivity under milder reaction conditions.

Atom Economy: Redesigning the synthetic pathway to maximize the incorporation of starting materials into the final product is a central tenet of green chemistry. This could involve exploring convergent synthesis strategies that reduce the number of linear steps.

Greener Solvents and Reagents: A significant portion of the environmental footprint of chemical synthesis is associated with solvent use. Research into the use of bio-based solvents, supercritical fluids, or even aqueous media for the protection steps could drastically reduce the generation of hazardous waste. Additionally, the development of recyclable protecting groups or one-pot protection strategies would further enhance sustainability.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |

| Use of Catalysis | Development of enzymatic or metal-based catalysts for Z and Boc group installation. | Increased reaction efficiency, reduced waste, and milder reaction conditions. |

| Atom Economy | Designing convergent synthetic routes. | Higher overall yield and less raw material consumption. |

| Safer Solvents and Auxiliaries | Replacement of traditional organic solvents with greener alternatives like bio-solvents or water. | Reduced environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Optimization of reaction conditions to minimize energy input, for example, through microwave-assisted synthesis. | Lower production costs and reduced carbon footprint. |

Exploration in Novel Bioconjugation and Chemoselective Ligation Strategies

The unique reactivity of the tryptophan indole (B1671886) ring makes it an attractive target for site-specific modification of peptides and proteins. This compound is a crucial starting material for incorporating a selectively modifiable tryptophan residue into a peptide sequence.

Emerging research in this area includes:

Photocatalytic Functionalization: Recent advances in visible-light photocatalysis have enabled the C-H functionalization of tryptophan residues in peptides with a high degree of selectivity. rsc.org By incorporating Trp(Boc) into a peptide using this compound, the indole ring is available for post-synthetic modifications such as alkylation or arylation under mild, light-mediated conditions. rsc.org This opens up avenues for creating novel peptide conjugates with tailored properties.

Chemoselective Ligation: The development of new ligation chemistries that target the tryptophan side chain is an active area of research. These methods allow for the assembly of larger proteins from smaller peptide fragments. The presence of the Boc group on the indole nitrogen can influence the reactivity and selectivity of these ligation reactions, a factor that requires further investigation.

| Strategy | Description | Potential of this compound |

| Photocatalytic C2-Alkylation | Visible-light-mediated reaction to introduce alkyl groups at the C2 position of the indole ring. rsc.orgnih.gov | Enables the introduction of a protected tryptophan that can be subsequently functionalized post-peptide synthesis. |

| Late-Stage Peptide Modification | Functionalization of the tryptophan residue after the peptide has been synthesized. | The orthogonal protection offered by this compound is essential for directing modifications to the desired site. |

Application in the Design and Synthesis of Complex Biological Probes

The intrinsic fluorescence of tryptophan is a powerful tool for studying protein structure and dynamics. The synthesis of peptides containing modified tryptophan residues can lead to the development of sophisticated biological probes for a variety of applications.

Future directions in this field involve:

Förster Resonance Energy Transfer (FRET) Probes: Tryptophan can act as a natural FRET donor. By incorporating a tryptophan residue at a specific site in a peptide using this compound and then introducing a suitable acceptor molecule elsewhere, it is possible to create probes that report on conformational changes or binding events. The synthesis of such probes relies on the precise placement of the tryptophan, which is facilitated by the use of protected derivatives.

Bioluminescence Resonance Energy Transfer (BRET) Sensors: Similar to FRET, BRET is another mechanism used to study molecular interactions. The development of genetically encoded or semi-synthetic BRET sensors often involves the site-specific incorporation of amino acids that can be chemically modified. Protected tryptophan derivatives are key for the chemical synthesis of peptide components of these sensors.

Tryptophan Analogues with Novel Properties: The synthesis of tryptophan analogues with altered photophysical properties (e.g., shifted excitation/emission wavelengths, enhanced quantum yields) is of great interest. This compound can serve as a scaffold for the chemical modification of the indole ring prior to its incorporation into a peptide, leading to the creation of probes with unique spectroscopic signatures.

| Probe Type | Principle | Role of this compound |

| FRET Probes | Distance-dependent energy transfer between a donor and acceptor fluorophore. | Enables the site-specific incorporation of tryptophan as an intrinsic donor. |

| BRET Sensors | Energy transfer from a bioluminescent donor to a fluorescent acceptor. | Facilitates the synthesis of peptide fragments for the construction of semi-synthetic BRET sensors. |

| Tryptophan Analogues | Tryptophan derivatives with modified spectroscopic or chemical properties. | Serves as a starting material for the synthesis of novel tryptophan analogues for subsequent use in peptide synthesis. |

Integration with Automated Synthesis Platforms and High-Throughput Methodologies

The demand for synthetic peptides in drug discovery, materials science, and basic research is continually increasing. This has driven the development of automated synthesis platforms and high-throughput methods.

The successful integration of this compound into these workflows presents both opportunities and challenges:

Automated Solid-Phase Peptide Synthesis (SPPS): While automated synthesizers are commonplace, the incorporation of modified or "difficult" amino acids can sometimes be challenging. Research is needed to optimize the coupling conditions for this compound in various automated platforms to ensure high coupling efficiencies and prevent side reactions. This includes fine-tuning activation methods, reaction times, and solvent systems.

Flow Chemistry: Continuous flow peptide synthesis is an emerging technology that offers advantages in terms of speed, efficiency, and scalability. The solubility and reactivity of this compound in the solvent systems used in flow reactors need to be systematically studied to enable its seamless integration into this next generation of peptide synthesis technology.

High-Throughput Screening of Peptide Libraries: The synthesis of large peptide libraries for drug screening relies on robust and efficient chemistry. Ensuring that this compound can be reliably incorporated into diverse peptide sequences in a high-throughput format is crucial for its application in this area. This may require the development of specific protocols and quality control measures.

| Methodology | Considerations for this compound | Future Research Focus |

| Automated SPPS | Solubility in standard solvents, potential for side reactions during activation and coupling. | Optimization of coupling protocols, development of specialized wash steps. |

| Flow Chemistry | Residence time for efficient coupling, solubility in flow-compatible solvent systems. | Kinetic studies of coupling reactions, screening of novel solvent mixtures. |

| High-Throughput Library Synthesis | Uniform and high-yield incorporation across a large number of parallel syntheses. | Development of robust and validated protocols for library production. |

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of Z-Trp(Boc)-OH•DCHA applications in peptide science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.